molecular formula C10H12IN5O3 B15088536 2-(6-aminopurin-9-yl)-5-(iodomethyl)oxolane-3,4-diol

2-(6-aminopurin-9-yl)-5-(iodomethyl)oxolane-3,4-diol

Cat. No.: B15088536
M. Wt: 377.14 g/mol
InChI Key: FUWWLIOFNXNKQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-aminopurin-9-yl)-5-(iodomethyl)oxolane-3,4-diol is a synthetic compound that combines elements of purine and oxolane structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-aminopurin-9-yl)-5-(iodomethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the oxolane ring: This can be achieved through cyclization reactions involving diol precursors.

    Introduction of the iodomethyl group: This step usually involves halogenation reactions, where a methyl group is substituted with an iodine atom.

    Attachment of the aminopurinyl group: This step involves coupling reactions, often using purine derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(6-aminopurin-9-yl)-5-(iodomethyl)oxolane-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The iodomethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like thiols, amines, and alcohols can be used under appropriate conditions to substitute the iodomethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-(6-aminopurin-9-yl)-5-(iodomethyl)oxolane-3,4-diol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can serve as a probe for studying DNA and RNA interactions due to its structural similarity to nucleotides.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(6-aminopurin-9-yl)-5-(iodomethyl)oxolane-3,4-diol involves its interaction with molecular targets such as enzymes and nucleic acids. The aminopurinyl group can mimic natural nucleotides, allowing the compound to interfere with biological processes like DNA replication and transcription. The iodomethyl group can facilitate the formation of covalent bonds with target molecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-aminopurine: A well-known fluorescent probe for studying DNA structure and interactions.

    5-iodo-2’-deoxyuridine: An antiviral agent used in the treatment of herpes simplex virus infections.

    6-thioguanine: A chemotherapy agent used in the treatment of certain types of cancer.

Uniqueness

2-(6-aminopurin-9-yl)-5-(iodomethyl)oxolane-3,4-diol is unique due to its combination of purine and oxolane structures, which provides a versatile platform for chemical modifications and applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.

Properties

IUPAC Name

2-(6-aminopurin-9-yl)-5-(iodomethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWWLIOFNXNKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CI)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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